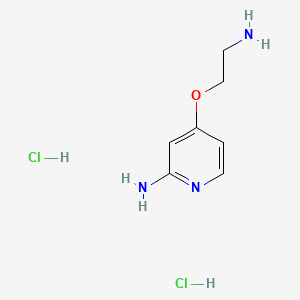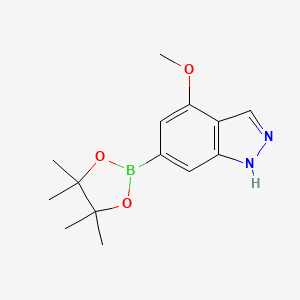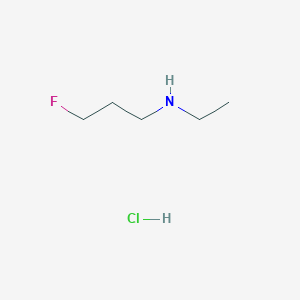
2-Chloro-3,4-dimethoxybenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,4-dimethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two methoxy groups and a chlorine atom on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-dimethoxybenzenesulfonyl chloride typically involves the chlorination of 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually include refluxing the starting material with the chlorinating agent in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the corrosive and toxic nature of the chlorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,4-dimethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 3,4-dimethoxybenzenesulfonic acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, acetonitrile.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2-Chloro-3,4-dimethoxybenzenesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonate esters, and other derivatives.
Medicinal Chemistry: In the development of pharmaceuticals, where sulfonyl chloride derivatives are used as intermediates in the synthesis of active pharmaceutical ingredients.
Material Science: In the modification of polymers and the synthesis of functional materials with specific properties.
Biological Studies: As a tool for modifying biomolecules, such as proteins and peptides, to study their structure and function.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,4-dimethoxybenzenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxybenzenesulfonyl chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2,4-Dimethoxybenzenesulfonyl chloride: Has a different substitution pattern on the benzene ring, affecting its reactivity and applications.
2-Chloro-4-methoxybenzenesulfonyl chloride: Similar structure but with only one methoxy group, leading to different chemical properties.
Uniqueness
2-Chloro-3,4-dimethoxybenzenesulfonyl chloride is unique due to the presence of both methoxy groups and a chlorine atom, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications.
Propriétés
Formule moléculaire |
C8H8Cl2O4S |
|---|---|
Poids moléculaire |
271.12 g/mol |
Nom IUPAC |
2-chloro-3,4-dimethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-5-3-4-6(15(10,11)12)7(9)8(5)14-2/h3-4H,1-2H3 |
Clé InChI |
IELDPKPYLYYTSH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)




![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)






![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)
